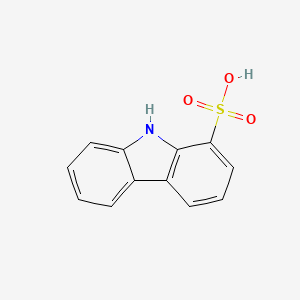
9H-Carbazole-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-1-sulfonic acid: is an organic compound that belongs to the class of carbazole derivatives. Carbazole itself is a heterocyclic aromatic compound with a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. The sulfonic acid group attached to the carbazole nucleus enhances its solubility and reactivity, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1-sulfonic acid typically involves the sulfonation of carbazole. One common method is the reaction of carbazole with chlorosulfonic acid under controlled conditions. The reaction is carried out by adding carbazole to cold chlorosulfonic acid, followed by heating the mixture to maintain a temperature of 60-70°C for several hours. The resulting product is then poured into ice-water, and the solid product is filtered and recrystallized from ethanol .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfonation reaction is carefully monitored to avoid over-sulfonation and to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Carbazole-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or alkylated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry: 9H-Carbazole-1-sulfonic acid is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in medicinal chemistry due to their biological activities. They exhibit properties such as antibacterial, antifungal, and anticancer activities. Research is ongoing to explore their potential as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and electronic materials. Its stability and reactivity make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 9H-Carbazole-1-sulfonic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group enhances the compound’s solubility and allows it to interact with biological molecules more effectively. These interactions can lead to inhibition or activation of specific pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound without the sulfonic acid group.
9H-Carbazole-3-sulfonic acid: A similar compound with the sulfonic acid group at a different position.
9H-Carbazole-9-sulfonic acid: Another derivative with the sulfonic acid group at the nitrogen atom.
Uniqueness: 9H-Carbazole-1-sulfonic acid is unique due to the specific position of the sulfonic acid group, which influences its reactivity and solubility. This positional isomerism can lead to different chemical and biological properties compared to other sulfonated carbazole derivatives .
Propriétés
Numéro CAS |
64078-74-6 |
|---|---|
Formule moléculaire |
C12H9NO3S |
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
9H-carbazole-1-sulfonic acid |
InChI |
InChI=1S/C12H9NO3S/c14-17(15,16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H,(H,14,15,16) |
Clé InChI |
WTZQJWITZKKMAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















